molecular formula C10H21NO2 B8600525 n,n-dibutyl-2-hydroxyacetamide CAS No. 70785-78-3

n,n-dibutyl-2-hydroxyacetamide

Cat. No. B8600525
Key on ui cas rn: 70785-78-3
M. Wt: 187.28 g/mol
InChI Key: UQUCGKURBJKXPC-UHFFFAOYSA-N
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Patent
US06509341B1

Procedure details

4 g of N,N-di-n-butyl-2-benzyloxyacetamide were dissolved in 50 ml of ethanol, and a spatula tip of Pd/carbon was added. The mixture was stirred under a hydrogen atmosphere for 16 hours, and then the catalyst was filtered off and the solvent was distilled off. 3 g of an oil were isolated and were immediately reacted further.
Name
N,N-di-n-butyl-2-benzyloxyacetamide
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Pd carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
[CH2:1]([N:5]([CH2:17][CH2:18][CH2:19][CH3:20])[C:6](=[O:16])[CH2:7][O:8]CC1C=CC=CC=1)[CH2:2][CH2:3][CH3:4]>C(O)C.[Pd].[C]>[CH2:1]([N:5]([CH2:17][CH2:18][CH2:19][CH3:20])[C:6](=[O:16])[CH2:7][OH:8])[CH2:2][CH2:3][CH3:4] |f:2.3|

Inputs

Step One
Name
N,N-di-n-butyl-2-benzyloxyacetamide
Quantity
4 g
Type
reactant
Smiles
C(CCC)N(C(COCC1=CC=CC=C1)=O)CCCC
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Pd carbon
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd].[C]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred under a hydrogen atmosphere for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(CCC)N(C(CO)=O)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: CALCULATEDPERCENTYIELD 111.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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